molecular formula C17H22N6O2S B4521918 N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide

Cat. No.: B4521918
M. Wt: 374.5 g/mol
InChI Key: SGDBVCSWYMYDIS-UHFFFAOYSA-N
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Description

This compound features a 5-methyl-1,3,4-thiadiazole core conjugated with a pentanamide linker and a 4-(pyridin-2-yl)piperazine moiety. Such structural motifs are common in medicinal chemistry for targeting enzymes or receptors, particularly in CNS disorders or antimicrobial therapies .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2S/c1-13-20-21-17(26-13)19-15(24)6-4-7-16(25)23-11-9-22(10-12-23)14-5-2-3-8-18-14/h2-3,5,8H,4,6-7,9-12H2,1H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDBVCSWYMYDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide typically involves multi-step organic reactions. One common method includes the condensation of a thiadiazole derivative with a piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine and pyridine rings can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogenated compounds, nucleophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Thiadiazole Derivatives

Methazolamide (N-[(2E)-3-Methyl-5-sulfamoyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide)
  • Structural Differences : Methazolamide contains a sulfamoyl group and an acetamide chain, unlike the pentanamide-pyridinyl-piperazine in the target compound.
  • Metabolism : Methazolamide forms a sulfenic acid intermediate via cytochrome P450, which auto-oxidizes into a stable metabolite (MSO). This pathway suggests instability in sulfenic acid derivatives, a concern absent in the target compound due to its lack of sulfamoyl groups .
N-[(2E)-5-Methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide Derivatives
  • Example: 2-[(2-methylpropyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide (CAS: 1219581-60-8).
  • Structural Similarities : Shares the 5-methyl-thiadiazolylidene group but incorporates a thiazole-carboxamide moiety instead of the pentanamide-piperazine chain.
  • Functional Implications : Thiazole rings enhance antimicrobial activity, suggesting the target compound may also exhibit similar properties .

Piperazine-Linked Pentanamide Compounds

N-(4-(Pyridin-2-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7m)
  • Synthesis: Prepared via substitution of 1-(3-trifluoromethylphenyl)piperazine, yielding 43% after purification by normal-phase chromatography .
  • Structural Comparison : Replaces the thiadiazole core with a pyridinyl-phenyl group but retains the pentanamide-piperazine backbone.
  • Pharmacology : Piperazine derivatives often target dopamine receptors (e.g., D3), suggesting the target compound may have CNS applications .
5-(4-(2-Methoxyphenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7i)
  • Key Features : A methoxyphenyl group on piperazine enhances lipophilicity (LogP ~3.8) compared to the pyridinyl group in the target compound.
  • Activity : Shows affinity for dopamine D3 receptors (Ki < 10 nM), indicating that substituents on piperazine critically influence receptor selectivity .

Triazine and Sulfonamide Analogs

2-{[4-Amino-6-{4-[4-(trifluoromethyl)phenyl]piperazin-1-yl}-1,3,5-triazin-2-yl]methylthio}-N-(1H-benzo[d]imidazol-2(3H)-ylidene)-4-chloro-5-methylbenzenesulfonamide (22)
  • Structural Divergence : Uses a triazine core and sulfonamide group instead of thiadiazole and pentanamide.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight LogP Solubility Key Functional Groups
Target Compound ~480 (estimated) ~3.2 Moderate Thiadiazole, pentanamide, pyridinyl-piperazine
Methazolamide 236.27 0.5 High Thiadiazole, sulfamoyl, acetamide
Compound 7m 483.45 4.1 Low Pyridinyl-phenyl, trifluoromethyl-piperazine
Compound 22 689.12 2.8 Moderate Triazine, sulfonamide, trifluoromethyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide

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